molecular formula C19H25N5O4S B6530847 2-(4-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946225-93-0

2-(4-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530847
CAS No.: 946225-93-0
M. Wt: 419.5 g/mol
InChI Key: OPGAMYTZPDNBOB-UHFFFAOYSA-N
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Description

The compound 2-(4-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide features a multifunctional structure combining phenoxy, sulfonylethyl, and pyrimidinyl-piperazine moieties. Its acetamide backbone links a 4-methylphenoxy group to a sulfonylethyl chain, which is further substituted with a piperazine ring bearing a pyrimidin-2-yl group.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-16-3-5-17(6-4-16)28-15-18(25)20-9-14-29(26,27)24-12-10-23(11-13-24)19-21-7-2-8-22-19/h2-8H,9-15H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGAMYTZPDNBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound F5110-0230 are yet to be identified. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Biological Activity

2-(4-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₅O₃S
  • CAS Number : Not specified in the available literature.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Anticonvulsant Activity : Similar compounds have demonstrated efficacy in animal models for epilepsy, particularly through interaction with voltage-sensitive sodium channels, which play a crucial role in neuronal excitability and seizure activity .
  • Anticancer Properties : Preliminary studies suggest that derivatives of similar acetamide structures can induce apoptosis in cancer cell lines, indicating a potential for therapeutic applications in oncology .
  • Neuropharmacological Effects : The presence of piperazine and pyrimidine moieties suggests possible interactions with neurotransmitter systems, potentially influencing mood and anxiety disorders.

Anticonvulsant Activity

A study evaluating a range of acetamide derivatives identified that those with similar structural features to our compound displayed significant anticonvulsant effects in maximal electroshock (MES) models. The most effective compounds were noted at dosages of 100 mg/kg, showing protection against seizures at various time intervals post-administration .

CompoundDosage (mg/kg)MES ProtectionTime Point (h)
12100Yes0.5
19300Yes0.5, 4
24100Yes0.5

Anticancer Activity

In vitro studies on related compounds have shown promising results against A549 (lung cancer) and C6 (glioma) cell lines. The compounds induced significant apoptosis, as evidenced by caspase-3 activation assays and MTT assays to assess cell viability .

CompoundCell LineIC50 (µM)Apoptosis Induction
6fA54915Yes
6gC612Yes

Case Studies

  • Anticonvulsant Efficacy : A study involving the administration of various acetamide derivatives showed that certain structural modifications significantly enhanced their anticonvulsant properties, suggesting that the inclusion of specific functional groups can optimize therapeutic outcomes .
  • Cancer Cell Line Studies : Research on thiazole-benzimidazole derivatives indicated that structural analogs could effectively direct tumor cells towards apoptosis, revealing insights into the structure-activity relationship (SAR) essential for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and pharmacological implications compared to structurally related compounds:

Compound Key Structural Features Pharmacological Implications
Target Compound (from ) 4-Methylphenoxy, pyrimidin-2-yl-piperazinyl-sulfonylethyl acetamide Potential selectivity for adenosine A2A receptors or kinases due to pyrimidine-sulfonamide synergy .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 4-Fluorophenyl, tosyl-piperazinyl acetamide Reduced pyrimidine-mediated specificity; tosyl group may enhance lipophilicity but reduce target affinity .
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide () 2-Ethylphenoxy, pyrrolidinyl-phenyl acetamide Pyrrolidine vs. piperazine alters basicity and hydrogen-bonding capacity, potentially affecting CNS penetration .
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide () Amino-acetamide, 4-methylpiperazinyl-phenyl Lack of sulfonyl group limits interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide () Pyrimidin-2-yl-sulfamoyl-phenyl acetamide Direct sulfamoyl linkage to pyrimidine may enhance antimicrobial activity but reduce metabolic stability .

Physicochemical Properties

  • Lipophilicity (logP) : The pyrimidin-2-yl-piperazine group (target) introduces moderate polarity (predicted logP ~2.5), contrasting with more lipophilic tosyl derivatives (logP ~3.8, ) .
  • Solubility : The sulfonylethyl chain enhances aqueous solubility compared to pyrrolidinyl analogs (), which exhibit higher logP values (~3.0) .

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